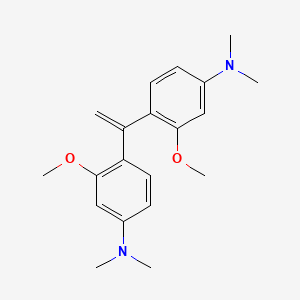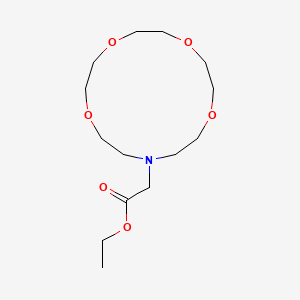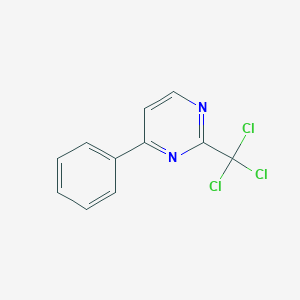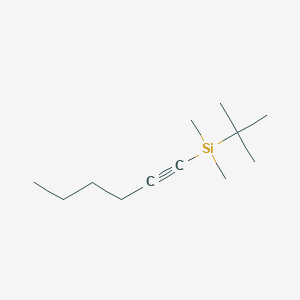![molecular formula C16H31FN2O2Si2 B14345684 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- CAS No. 93554-70-2](/img/structure/B14345684.png)
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of fluorine and trimethylsilyl groups in its structure imparts unique chemical properties that can be exploited in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidinedione precursor followed by the introduction of trimethylsilyl groups through silylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the fluorine or trimethylsilyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinedione compounds.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA synthesis.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- involves its interaction with molecular targets such as thymidylate synthase and DNA topoisomerase 1. The compound inhibits these enzymes, leading to disruption of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[2-(trimethylsilyl)ethyl]-: A structurally similar compound with slight variations in the trimethylsilyl group positioning.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trimethylsilyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
93554-70-2 |
|---|---|
Fórmula molecular |
C16H31FN2O2Si2 |
Peso molecular |
358.60 g/mol |
Nombre IUPAC |
5-fluoro-1,3-bis(3-trimethylsilylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H31FN2O2Si2/c1-22(2,3)11-7-9-18-13-14(17)15(20)19(16(18)21)10-8-12-23(4,5)6/h13H,7-12H2,1-6H3 |
Clave InChI |
NTCFPTSEFFIVQH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCN1C=C(C(=O)N(C1=O)CCC[Si](C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)



silane](/img/structure/B14345642.png)
![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)





